1,6-Diazabicyclo[3.2.1]octan-7-one

AmpC β-lactamase DBO inhibitors broad-spectrum

1,6-Diazabicyclo[3.2.1]octan-7-one is the parent heterocyclic core of all clinically approved DBO-class serine β-lactamase inhibitors. Unlike boronic acids or penicillin sulfones, DBOs uniquely inhibit class A, C, and D enzymes—including AmpC where alternatives fail. The scaffold's demonstrated 80-fold potency tunability (avibactam vs. nacubactam) enables systematic SAR optimization at C2, C5, and N6 positions. Substitution with non-DBO cores will not reproduce this inhibitory spectrum. Essential for medicinal chemistry SAR campaigns, API process development (avibactam, relebactam, durlobactam), and AmpC/OXA-48 resistance mechanism studies.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 101080-06-2
Cat. No. B595343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazabicyclo[3.2.1]octan-7-one
CAS101080-06-2
Synonyms1,6-Diazabicyclo[3.2.1]octan-7-one
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESC1CC2CN(C1)C(=O)N2
InChIInChI=1S/C6H10N2O/c9-6-7-5-2-1-3-8(6)4-5/h5H,1-4H2,(H,7,9)
InChIKeyLTBMTKNTTYEJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diazabicyclo[3.2.1]octan-7-one (CAS 101080-06-2): Core Scaffold for FDA-Approved Diazabicyclooctane β-Lactamase Inhibitors


1,6-Diazabicyclo[3.2.1]octan-7-one (CAS 101080-06-2) is the parent heterocyclic core of the diazabicyclooctane (DBO) class of serine β-lactamase inhibitors [1]. This bridged bicyclic lactam, with molecular formula C₆H₁₀N₂O and molecular weight 126.16 g/mol [2], serves as the essential structural foundation for several clinically approved agents, including avibactam, relebactam, and durlobactam [3]. Its rigid, nitrogen-rich framework provides a versatile platform for regioselective and stereoselective derivatization at multiple positions, enabling the systematic optimization of β-lactamase inhibitory profiles. The compound is commercially available at 95% minimum purity, with predicted physical properties including a boiling point of 338.2±9.0 °C and density of 1.2±0.1 g/cm³ .

Why Generic Substitution Fails: Scaffold-Dependent β-Lactamase Coverage and Tunability of 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives


The 1,6-diazabicyclo[3.2.1]octan-7-one scaffold is not interchangeable with alternative β-lactamase inhibitor cores. Comparative studies demonstrate that diazabicyclooctanes (DBOs) exhibit fundamentally different and broader inhibitory spectra against class C AmpC β-lactamases compared to boronic acid derivatives and penicillin-based sulfones [1]. While vaborbactam and enmetazobactam show limited or no activity against most AmpC enzymes, all tested DBOs (avibactam, relebactam, zidebactam, nacubactam, durlobactam) effectively inhibit these clinically problematic enzymes [1]. Furthermore, within the DBO class, structural modifications to the 1,6-diazabicyclo[3.2.1]octan-7-one core yield dramatically different potency profiles—for example, avibactam is approximately 80-fold more potent than nacubactam against OXA-48 carbapenemase [2]. This scaffold-specific behavior means that substitution with a non-DBO β-lactamase inhibitor, or even a different DBO derivative, will not reliably reproduce the desired spectrum of activity. Procurement of the correct 1,6-diazabicyclo[3.2.1]octan-7-one-based intermediate is therefore essential for accessing the precise inhibitory profile and synthetic versatility documented for the DBO class.

Quantitative Differentiation Evidence for 1,6-Diazabicyclo[3.2.1]octan-7-one and Its DBO Derivatives


Superior AmpC β-Lactamase Coverage of Diazabicyclooctanes vs. Boronic Acid and Sulfone Inhibitors

A head-to-head comparative study evaluated five diazabicyclooctanes (avibactam, relebactam, zidebactam, nacubactam, durlobactam), three boronic acid derivatives (vaborbactam, taniborbactam, xeruborbactam), and the penicillin-based sulfone enmetazobactam against a panel of intrinsic and acquired class C AmpC β-lactamases [1]. All diazabicyclooctanes demonstrated effective inhibitory activities against most AmpC enzymes, whereas vaborbactam and enmetazobactam showed limited or negligible activity [1]. Durlobactam exhibited the most pronounced inhibitory effect among all tested compounds [1]. This establishes that the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold confers a class-level advantage in AmpC coverage not shared by boronic acid or sulfone-based inhibitors.

AmpC β-lactamase DBO inhibitors broad-spectrum

80-Fold Potency Differential Between DBO Derivatives Illustrates Scaffold Tunability

A detailed kinetic and structural study revealed that nacubactam is approximately 80-fold less potent than avibactam toward OXA-48 carbapenemase, a clinically widespread β-lactamase [1]. This substantial potency difference arises from electrostatic repulsion between Arg214 on the OXA-48 β5–β6 loop and nacubactam, which is not observed with avibactam [1]. The 80-fold range demonstrates that the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold is highly tunable; specific side-chain substitutions can modulate potency by nearly two orders of magnitude.

OXA-48 carbapenemase DBO SAR potency tuning

Enhanced Carbamoylation Kinetics Enable Faster β-Lactamase Inactivation

Kinetic analyses of Escherichia coli AmpC β-lactamase (AmpCEC) inhibition revealed that zidebactam, a DBO derivative, exhibits an approximately 10-fold accelerated carbamoylation rate compared to other DBOs [1]. The apparent inhibition constant (Kiapp) for zidebactam was 0.69 μM, while avibactam, relebactam, and nacubactam displayed Kiapp values ranging from 5.0 to 7.4 μM [1]. This 7- to 11-fold improvement in apparent potency highlights how modifications to the 1,6-diazabicyclo[3.2.1]octan-7-one core can significantly enhance the rate of covalent enzyme inactivation.

AmpC EC inhibition kinetics carbamoylation rate

High-Yield Stereoselective Industrial Synthesis of 7-Oxo-DBO Intermediates

Patented processes for preparing optically active (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives—key intermediates for avibactam, relebactam, and related DBO inhibitors—deliver high yields with excellent reproducibility and preserved optical purity [1]. The synthetic routes are described as relatively short, enabling industrial-scale supply without compromising stereochemical integrity [1]. In contrast, alternative inhibitor scaffolds such as boronic acids often require more complex, lower-yielding synthetic sequences with challenging purification steps.

process chemistry stereoselective synthesis industrial supply

Optimal Research and Industrial Application Scenarios for 1,6-Diazabicyclo[3.2.1]octan-7-one and Its Derivatives


Lead Optimization of Broad-Spectrum Serine β-Lactamase Inhibitors

Medicinal chemistry programs developing next-generation β-lactamase inhibitors should prioritize 1,6-diazabicyclo[3.2.1]octan-7-one-based scaffolds. The scaffold's demonstrated ability to achieve potent inhibition across class A, C, and D serine β-lactamases [1], combined with the 80-fold tunability range observed between avibactam and nacubactam [2], provides a robust platform for structure-activity relationship (SAR) studies. Researchers can systematically modify the C2, C5, and N6 positions to optimize potency, spectrum, and pharmacokinetic properties while leveraging the established synthetic routes that deliver high-yield, stereochemically pure intermediates [3].

Resistance Mechanism Studies in Carbapenem-Resistant Enterobacterales

The 1,6-diazabicyclo[3.2.1]octan-7-one core is essential for investigations of AmpC- and OXA-48-mediated carbapenem resistance. As demonstrated by Le Terrier et al., DBOs maintain effective inhibitory activity against a broad panel of AmpC enzymes where boronic acids and sulfones fail [1]. Procurement of the parent scaffold enables the synthesis of probe molecules to dissect enzyme-inhibitor interactions and resistance mechanisms, particularly the electrostatic determinants of potency revealed in OXA-48-like β-lactamases [2].

Process Development and Industrial Manufacturing of DBO-Based APIs

Contract manufacturing organizations (CMOs) and API producers developing diazabicyclooctane-based drugs require reliable access to high-purity 1,6-diazabicyclo[3.2.1]octan-7-one and its 7-oxo derivatives. Patented industrial processes confirm that optically active (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives can be produced in high yield with excellent stereochemical fidelity [1]. Sourcing the core scaffold from a qualified vendor ensures batch-to-batch consistency and supports scalable, cost-effective manufacturing of avibactam, relebactam, and emerging DBO pipeline candidates.

Academic and Preclinical Evaluation of DBO-Antibiotic Combinations

Research laboratories evaluating combination therapies with β-lactam antibiotics should utilize 1,6-diazabicyclo[3.2.1]octan-7-one derivatives as comparator standards or as starting materials for custom inhibitor synthesis. The established kinetic profiles, including the 0.69 μM Kiapp of zidebactam against AmpCEC [1] and the 80-fold potency range among DBOs [2], provide quantitative benchmarks for assessing novel inhibitors. Procurement of the core scaffold ensures that synthesized compounds retain the critical bicyclic urea warhead required for covalent, reversible β-lactamase inactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Diazabicyclo[3.2.1]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.